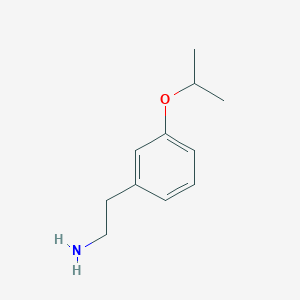

2-(3-Isopropoxyphenyl)ethylamine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(3-propan-2-yloxyphenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-9(2)13-11-5-3-4-10(8-11)6-7-12/h3-5,8-9H,6-7,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSECYUMSFUEJPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=CC(=C1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40401658 | |

| Record name | 2-(3-isopropoxyphenyl)ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40401658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149489-17-8 | |

| Record name | 2-(3-isopropoxyphenyl)ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40401658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(3-Isopropoxyphenyl)ethylamine Precursors

This guide is intended for researchers, scientists, and professionals in drug development, offering a detailed technical exploration of the synthesis of 2-(3-isopropoxyphenyl)ethylamine and its precursors. This document provides a thorough analysis of synthetic routes, mechanistic details, and practical, field-tested protocols.

Introduction: The Strategic Importance of 2-(3-Isopropoxyphenyl)ethylamine

2-(3-Isopropoxyphenyl)ethylamine is a valuable building block in medicinal chemistry and pharmaceutical development. Its structural motif is integral to a variety of compounds under investigation for diverse therapeutic applications. The efficient and reliable synthesis of this intermediate is therefore a critical aspect of the drug discovery and development pipeline. This guide will focus on two primary and robust synthetic pathways, elucidating the chemical principles and experimental considerations necessary for successful implementation.

Part 1: Synthesis via Reductive Amination of 3-Isopropoxyphenylethanone

A common and reliable method for preparing 2-(3-isopropoxyphenyl)ethylamine is through the reductive amination of 3-isopropoxyphenylethanone.[1][2] This approach is favored for its generally high yields and the commercial availability of the starting ketone. The process can be carried out directly or indirectly.[1][3]

Logical Framework: Reductive Amination Pathway

Caption: Reductive amination workflow for the synthesis of 2-(3-isopropoxyphenyl)ethylamine.

Mechanistic Insights and Causality

Reductive amination involves the conversion of a carbonyl group to an amine through an imine intermediate.[1] The reaction is typically performed in a one-pot fashion where the ketone, an amine source (like ammonia or an ammonium salt), and a reducing agent are combined.[1] The choice of reducing agent is critical for selectivity. Mild reducing agents such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) are often preferred as they selectively reduce the imine intermediate over the starting ketone.[3][4]

Detailed Experimental Protocol

Materials:

-

3-Isopropoxyphenylethanone

-

Ammonium acetate or ammonia in methanol

-

Sodium triacetoxyborohydride (NaBH(OAc)3)

-

1,2-Dichloroethane (DCE) or other suitable aprotic solvent

-

Saturated aqueous sodium bicarbonate (NaHCO3)

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

To a solution of 3-isopropoxyphenylethanone (1.0 eq) in 1,2-dichloroethane, add ammonium acetate (2.0-3.0 eq).

-

Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.

-

Add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with additional solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to yield the crude product.

-

Purify the crude amine by vacuum distillation or column chromatography on silica gel.

Part 2: Synthesis via Henry Reaction from 3-Isopropoxybenzaldehyde

An alternative and powerful strategy for synthesizing 2-(3-isopropoxyphenyl)ethylamine involves the use of 3-isopropoxybenzaldehyde as the starting material. This route proceeds through a Henry (nitroaldol) reaction, followed by the reduction of the resulting nitroalkene.[5][6]

Logical Framework: Henry Reaction Pathway

Caption: Synthetic workflow utilizing the Henry reaction.

Mechanistic Insights and Causality

The Henry reaction is a base-catalyzed carbon-carbon bond formation between a nitroalkane and a carbonyl compound.[5][6] In this synthesis, nitromethane acts as the nucleophile, adding to the electrophilic carbonyl carbon of 3-isopropoxybenzaldehyde. The initial β-nitro alcohol product readily dehydrates under the reaction conditions to yield the conjugated nitroalkene.[6] The subsequent reduction of the nitro group to a primary amine is a key step and can be achieved using various reducing agents, such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Detailed Experimental Protocol

Materials:

-

Nitromethane

-

Ammonium acetate or another suitable base

-

Glacial acetic acid (optional, as solvent)

-

Lithium aluminum hydride (LiAlH4) or Palladium on carbon (Pd/C) and a hydrogen source

-

Anhydrous tetrahydrofuran (THF) or ethanol

-

Hydrochloric acid (for salt formation)

Procedure:

Step A: Henry Reaction

-

In a round-bottom flask, combine 3-isopropoxybenzaldehyde (1.0 eq), nitromethane (2.0-3.0 eq), and ammonium acetate (0.5 eq).

-

Heat the mixture to reflux (approximately 100 °C) for 2-4 hours. The progress of the reaction can be monitored by TLC.

-

After cooling to room temperature, remove the excess nitromethane under reduced pressure.

-

The resulting crude 1-(3-isopropoxyphenyl)-2-nitroethene can be purified by recrystallization from ethanol or used directly in the next step.

Step B: Reduction of the Nitroalkene

-

Using LiAlH4: In a separate flame-dried flask under an inert atmosphere, prepare a suspension of LiAlH4 (2.0-3.0 eq) in anhydrous THF. Cool the suspension to 0 °C.

-

Add a solution of the nitroalkene in anhydrous THF dropwise to the LiAlH4 suspension, maintaining a low temperature.

-

After the addition is complete, allow the mixture to warm to room temperature and then reflux for 4-6 hours.

-

Carefully quench the reaction at 0 °C by the sequential addition of water, 15% aqueous NaOH, and then water again.

-

Filter the resulting aluminum salts and wash the filter cake with THF.

-

Concentrate the filtrate to obtain the crude amine.

-

Using Catalytic Hydrogenation: Dissolve the nitroalkene in ethanol or ethyl acetate and add a catalytic amount of 10% Pd/C.

-

Subject the mixture to a hydrogen atmosphere (typically 50 psi) in a hydrogenation apparatus and stir until hydrogen uptake ceases.

-

Filter the catalyst through a pad of Celite and concentrate the filtrate to obtain the crude product.

Purification: The crude 2-(3-isopropoxyphenyl)ethylamine can be purified by vacuum distillation or by conversion to its hydrochloride salt by treating a solution of the amine with HCl.

Quantitative Data Summary

| Parameter | Route 1: Reductive Amination | Route 2: Henry Reaction |

| Starting Material | 3-Isopropoxyphenylethanone | 3-Isopropoxybenzaldehyde |

| Key Intermediates | Imine | β-Nitrostyrene |

| Typical Overall Yield | 70-85% | 60-75% |

| Key Reagents | NaBH(OAc)3, NH4OAc | Nitromethane, Base, LiAlH4 or H2/Pd-C |

| Advantages | Milder conditions, high selectivity | Utilizes readily available aldehyde |

| Disadvantages | Potential for over-alkylation | Requires handling of nitromethane and potent reducing agents |

Trustworthiness and Self-Validating Systems

The protocols described herein are established and widely used methods in organic synthesis. The progress of each reaction can be meticulously monitored by standard analytical techniques such as TLC, GC-MS, and NMR, allowing for in-process control and validation of each step. The final product identity and purity should be confirmed by spectroscopic analysis (¹H NMR, ¹³C NMR, MS) and compared with literature data or a reference standard.

References

-

Reductive Amination - Wikipedia. [Link]

-

Making Substituted Amines Through Reductive Amination - Master Organic Chemistry. [Link]

-

Henry Reaction - Wikipedia. [Link]

-

Henry Reaction - Organic Chemistry Portal. [Link]

-

Synthesis of 3-isopropoxybenzaldehyde - PrepChem.com. [Link]

-

Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination. [Link]

-

Optimizing Henry reaction conditions (substituted benzaldehydes + nitromethane) - Sciencemadness.org. [Link]

-

Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis - JOCPR. [Link]

-

Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. [Link]

Sources

- 1. Reductive amination - Wikipedia [en.wikipedia.org]

- 2. jocpr.com [jocpr.com]

- 3. chemistry.mdma.ch [chemistry.mdma.ch]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Henry reaction - Wikipedia [en.wikipedia.org]

- 6. Henry Reaction [organic-chemistry.org]

- 7. 3-ISOPROPOXY-BENZALDEHYDE CAS#: 75792-33-5 [m.chemicalbook.com]

- 8. prepchem.com [prepchem.com]

Structural Probes in Psychopharmacology: 2-(3-Isopropoxyphenyl)ethylamine

Technical Monograph & Synthesis Guide

Part 1: Executive Summary

2-(3-Isopropoxyphenyl)ethylamine (3-Isopropoxyphenethylamine) represents a critical structural probe within the phenethylamine class of psychoactive compounds. While less prominent than its 2,5-dimethoxy counterparts (the "2C-x" series) or the naturally occurring mescaline (3,4,5-trimethoxyphenethylamine), this molecule serves as a vital tool for mapping the steric tolerance of the serotonin 5-HT2A receptor's binding pocket.

This guide outlines the synthesis, pharmacological rationale, and metabolic implications of the 3-isopropoxy substitution. By replacing the canonical methoxy group with a bulkier, more lipophilic isopropoxy moiety at the meta position, researchers can decouple electronic effects from steric constraints, offering clearer insights into ligand-receptor docking dynamics and metabolic stability against O-dealkylation.

Part 2: Chemical Synthesis & Methodology[1][2][3][4][5][6]

Retrosynthetic Analysis

The most robust route to 2-(3-Isopropoxyphenyl)ethylamine avoids direct alkylation of sensitive amine intermediates. Instead, the ether linkage is established early on the benzaldehyde scaffold. The carbon chain is then extended via the Henry Reaction (nitroaldol condensation), followed by a hydride reduction.

Key Causality:

-

Early Alkylation: Alkylating 3-hydroxybenzaldehyde is chemically cleaner than alkylating a phenol-amine, preventing N-alkylation side products.

-

Ammonium Acetate Catalyst: Selected over strong bases (NaOH) for the Henry reaction to prevent polymerization of the nitrostyrene product.

-

LAH Reduction: Lithium Aluminum Hydride is chosen over catalytic hydrogenation to ensure complete reduction of the unsaturated nitroalkene to the primary amine without stopping at the oxime intermediate.

Detailed Protocol

Step 1: Synthesis of 3-Isopropoxybenzaldehyde

-

Reagents: 3-Hydroxybenzaldehyde (1.0 eq), Isopropyl bromide (1.2 eq), Potassium Carbonate (

, 2.0 eq), DMF (Solvent). -

Procedure:

-

Dissolve 3-hydroxybenzaldehyde in DMF.

-

Add

and stir for 30 minutes to generate the phenoxide anion. -

Add isopropyl bromide dropwise. Heat to 80°C for 4 hours.

-

Workup: Quench with water, extract into ethyl acetate. Wash with dilute NaOH to remove unreacted phenol. Dry over

and concentrate. -

Validation: NMR should show the disappearance of the phenolic -OH signal and appearance of the isopropyl septet (~4.5 ppm).

-

Step 2: The Henry Reaction (Nitrostyrene Formation)

-

Reagents: 3-Isopropoxybenzaldehyde (from Step 1), Nitromethane (solvent/reactant excess), Ammonium Acetate (0.2 eq).

-

Procedure:

-

Dissolve aldehyde in nitromethane (10 mL/g of aldehyde).

-

Add ammonium acetate.

-

Reflux for 2–4 hours. Monitor via TLC (disappearance of aldehyde).

-

Workup: Remove excess nitromethane under vacuum. The residue often crystallizes upon cooling or trituration with cold methanol.

-

Product: 3-Isopropoxy-

-nitrostyrene. Yellow crystalline solid.

-

Step 3: Reduction to Amine

-

Reagents: Lithium Aluminum Hydride (LAH, 4.0 eq), Anhydrous THF or Diethyl Ether.

-

Procedure:

-

Safety Critical: Prepare LAH suspension in anhydrous THF under inert atmosphere (

or Ar). -

Dissolve nitrostyrene in THF and add dropwise to the LAH suspension at a rate that maintains a gentle reflux.

-

Reflux for 24 hours.

-

Quench: Use the Fieser method (n mL

, n mL 15% NaOH, 3n mL -

Filter, dry the organic phase, and remove solvent.

-

Salt Formation: Dissolve freebase oil in IPA; add concentrated HCl dropwise to precipitate 2-(3-Isopropoxyphenyl)ethylamine Hydrochloride.

-

Visualization of Synthesis Workflow

Figure 1: Synthetic pathway for the production of 2-(3-Isopropoxyphenyl)ethylamine HCl.

Part 3: Structure-Activity Relationship (SAR)[7]

The "Meta" Position Logic

In the phenethylamine scaffold, the 3-position (meta) corresponds spatially to the 5-position of the indole ring in serotonin (5-HT). Modifications here are critical for receptor affinity.

| Feature | Methoxy (-OMe) | Isopropoxy (-OiPr) | Impact on 3-Isopropoxyphenethylamine |

| Steric Bulk | Low | High | Probes the size of the receptor's hydrophobic cleft. |

| Lipophilicity | Moderate | High | Increases LogP; enhances blood-brain barrier (BBB) penetration. |

| Electronic Effect | Electron Donating | Electron Donating | Similar activation of the phenyl ring, but slightly weaker induction due to bulk. |

Receptor Binding Dynamics (5-HT2A)

Research into the "2C" and "DOx" series (Nichols, Shulgin) has established that 5-HT2A agonism generally requires substitution at the 2- and 5-positions.

-

Lack of 2,5-Substitution: 2-(3-Isopropoxyphenyl)ethylamine lacks the 2,5-dimethoxy "frame" required for high-potency hallucinogenic activity.

-

Prediction: This compound likely exhibits low affinity or acts as a partial agonist/antagonist with significantly reduced potency compared to Mescaline or 2C-B. Its primary utility is not as a drug candidate, but as a negative control to demonstrate the necessity of the 2,5-substitution pattern or to test specific hydrophobic pockets in the receptor that might tolerate bulky meta-groups.

Metabolic Stability

One of the most significant advantages of the isopropoxy group over the methoxy group is metabolic resistance.

-

Mechanism: Methoxy groups are rapidly O-demethylated by CYP2D6 to form phenols, which are then conjugated and excreted.

-

Isopropoxy Shielding: The branched isopropyl group sterically hinders the cytochrome P450 enzymes, slowing down O-dealkylation. This extends the plasma half-life of the molecule compared to its methoxy analog.

SAR Logic Diagram

Figure 2: Pharmacological impact of the isopropoxy substitution at the 3-position.

Part 4: Analytical Characterization

To ensure the trustworthiness of the synthesized compound, the following analytical signatures must be verified.

Nuclear Magnetic Resonance (NMR)

-

1H NMR (CDCl3, 400 MHz):

-

1.35 (d, 6H,

-

2.95 (t, 2H,

-

3.15 (t, 2H,

-

4.55 (sept, 1H,

- 6.7–7.2 (m, 4H, Ar-H) – Aromatic signals.

-

1.35 (d, 6H,

Mass Spectrometry

-

Method: ESI-MS or GC-MS.

-

Expectation:

-

Molecular Ion (

): 179.26 g/mol . -

Base Peak (GC-MS): m/z 30 (

), characteristic of primary amines via alpha-cleavage.

-

Part 5: Conclusion

2-(3-Isopropoxyphenyl)ethylamine is a valuable chemical entity for structure-activity relationship studies. While it lacks the potent psychopharmacological profile of 2,5-dimethoxy-substituted phenethylamines, its structural features provide a unique window into metabolic stability and receptor steric tolerance. For drug development professionals, the transition from methoxy to isopropoxy represents a viable strategy to modulate pharmacokinetic profiles (half-life extension) without altering the fundamental pharmacophore electronics.

Part 6: References

-

Shulgin, A. T., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press. (Contextual grounding on phenethylamine synthesis and the "2C" scaffold).

-

Nichols, D. E. (2018). Structure-activity relationships of serotonin 5-HT2A agonists. Wiley Interdisciplinary Reviews: Membrane Transport and Signaling, 7(2), e1254. (Authoritative source on SAR and the 3-position binding pocket).

-

Rosengarten, G., et al. (1995). Synthesis and pharmacodynamic activity of 2-(3-(2-phenylethyl)benzofuran-2-yl)-N-propyl-ethanamine.[1] Archiv der Pharmazie. (Demonstrates the Henry reaction utility on related benzofuran-ethanamines).

-

Lin, Y., et al. (2007). SAR studies of 3-arylpropionic acids... metabolic oxidation at the propionic acid chain.[2] Bioorganic & Medicinal Chemistry Letters. (Reference for metabolic stability of substituted aromatics).

Sources

- 1. [Synthesis and pharmacodynamic activity of 2-(3-(2-phenylethyl)benzofuran-2-yl)-N-propyl-ethanamine] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. SAR studies of 3-arylpropionic acids as potent and selective agonists of sphingosine-1-phosphate receptor-1 (S1P1) with enhanced pharmacokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

Medicinal Chemistry of 2-Phenethylamine Derivatives: From Scaffold to Therapeutic Agent

[1][2][3]

Abstract

The 2-phenethylamine (PEA) scaffold represents one of the most privileged structures in medicinal chemistry, serving as the backbone for endogenous catecholamines (dopamine, norepinephrine) and a vast array of therapeutic agents ranging from bronchodilators to psychotropics.[1][2] This guide provides a technical analysis of the structure-activity relationships (SAR), synthetic pathways, and receptor pharmacology of PEA derivatives. Special emphasis is placed on the transition from classical monoaminergic modulation to novel Trace Amine-Associated Receptor 1 (TAAR1) agonists, illustrating the scaffold's enduring relevance in modern drug discovery.

The Pharmacophore & Structure-Activity Relationships (SAR)

The 2-phenethylamine core consists of a phenyl ring separated from a basic amino group by a two-carbon ethyl chain.[3] Modifications to this scaffold dramatically alter lipophilicity, metabolic stability, and receptor selectivity.

The Aromatic Ring (Positions 2–6)[4]

-

Catechol Mimicry (3,4-substitution): Substitution at the 3- and 4-positions (e.g., -OH, -OCH3) mimics endogenous catecholamines. 3,4-dihydroxyphenethylamine is dopamine itself. Replacing hydroxyls with methoxy groups (e.g., 3,4-dimethoxyphenethylamine) increases lipophilicity and blood-brain barrier (BBB) penetration but reduces direct adrenergic activation.

-

Psychedelic/Serotonergic Pattern (2,4,5- or 2,5-substitution): The introduction of methoxy or halide groups at the 2 and 5 positions (e.g., 2C-B, DOI) shifts affinity toward 5-HT2A receptors. The 2,5-dimethoxy pattern creates a "hydrophobic collapse" conformation that fits the specific binding pocket of the 5-HT2A G-protein coupled receptor.

The Ethyl Chain (Alpha and Beta Carbons)

-

Alpha-Alkylation: Adding a methyl group to the

-carbon (adjacent to the nitrogen) creates the amphetamine class. This steric bulk prevents degradation by Monoamine Oxidase (MAO), significantly extending half-life and oral bioavailability. -

Beta-Hydroxylation: Introduction of a hydroxyl group at the

-carbon (benzylic position) is characteristic of direct adrenergic agonists (e.g., norepinephrine, ephedrine), increasing affinity for adrenergic receptors while decreasing CNS penetration due to increased polarity.

The Nitrogen Terminus

-

N-Alkylation: Small alkyl groups (methyl, ethyl) generally maintain or enhance activity (e.g., methamphetamine).

-

N-Benzylation (The "NBOMe" Effect): Attachment of a 2-methoxybenzyl group to the nitrogen creates super-potent 5-HT2A agonists (NBOMe series). This moiety locks the ligand into a specific conformation, drastically lowering Ki values into the low nanomolar or sub-nanomolar range.

Visualization: SAR Logic Flow

Figure 1: Structural modification decision tree for PEA derivatives.

Receptor Pharmacology & Signaling

PEA derivatives act primarily through two distinct mechanisms: Transporter-mediated release and Direct GPCR agonism .

Monoamine Transporters (DAT, NET, SERT)

Substituted amphetamines act as substrates for Monoamine Transporters (MATs). They enter the presynaptic neuron via the transporter, displace endogenous neurotransmitters from VMAT2 (Vesicular Monoamine Transporter 2) into the cytosol, and trigger reverse transport (efflux) of dopamine/norepinephrine into the synaptic cleft.

-

Key Insight: The ratio of DAT vs. SERT affinity determines the stimulant vs. empathogenic profile. High DAT/NET selectivity yields psychostimulants (d-amphetamine); high SERT affinity yields entactogens (MDMA).

GPCR Agonism (5-HT2A & TAAR1)

-

5-HT2A: Classical hallucinogens (e.g., mescaline, 2C-B) act as partial or full agonists at the 5-HT2A receptor, activating the Gq/11 pathway, leading to phospholipase C (PLC) activation and intracellular calcium release.

-

TAAR1 (Trace Amine-Associated Receptor 1): An emerging target.[4] TAAR1 is an intracellular GPCR located on the membranes of monoaminergic neurons.[5] Activation of TAAR1 by endogenous PEA or synthetic agonists (like Ulotaront) modulates the firing rate of dopaminergic neurons, offering antipsychotic effects without D2 receptor blockade.

Visualization: Synaptic Mechanisms

Figure 2: Divergent signaling pathways: Transporter-mediated efflux vs. Direct GPCR activation.

Synthetic Methodologies

The Henry Reaction (Nitroaldol Condensation) followed by reduction is the industry standard for synthesizing PEA derivatives due to its versatility and high yields.

Protocol: Synthesis of a Generic PEA Derivative

Target: 3,4-Dimethoxyphenethylamine (DMPEA)

Step 1: The Henry Reaction

-

Reagents: 3,4-dimethoxybenzaldehyde (1.0 eq), Nitromethane (5.0 eq), Ammonium Acetate (0.5 eq, catalyst).

-

Solvent: Glacial Acetic Acid.

-

Procedure: Reflux the mixture for 2–4 hours. The solution will turn deep yellow/orange, indicating the formation of the nitrostyrene.

-

Workup: Cool to room temperature. Pour into ice water. The nitrostyrene usually precipitates as yellow crystals. Filter, wash with water, and recrystallize from IPA/MeOH.

-

Validation: 1H NMR should show a trans-alkene coupling constant (~13-14 Hz) for the vinyl protons.

Step 2: Reduction (Lithium Aluminum Hydride - LiAlH4) Note: NaBH4/CuCl2 is a safer alternative, but LiAlH4 is described here for maximum yield in controlled lab settings.

-

Setup: Flame-dried glassware, Argon atmosphere.

-

Reagents: LiAlH4 (3.0 eq) in anhydrous THF or Et2O.

-

Addition: Add the nitrostyrene (from Step 1) as a solution in THF dropwise to the LiAlH4 suspension at 0°C.

-

Reflux: Heat to reflux for 4–8 hours. The color usually shifts from yellow to grey/white.

-

Quench (Fieser Method): Cool to 0°C. Carefully add water (n mL), then 15% NaOH (n mL), then water (3n mL).

-

Isolation: Filter the white granular precipitate. Acidify the filtrate with HCl to form the amine salt, then extract with non-polar solvent (remove impurities). Basify aqueous layer and extract product into DCM.

Critical Quality Attribute: By-product Control

Incomplete reduction often yields hydroxylamines or oximes . These are toxic and must be removed.

-

Detection: TLC (ninhydrin stain) will show hydroxylamines as distinct spots often running lower than the primary amine.

-

Purification: Column chromatography (DCM:MeOH:NH4OH) or rigorous acid-base extraction.

Visualization: Synthetic Workflow

Figure 3: Standard synthetic pathway via Nitroaldol condensation.

Metabolic Stability & ADME

The primary metabolic liability of PEA derivatives is Monoamine Oxidase (MAO) .

-

MAO-B: Preferentially deaminates unsubstituted PEA and simple methylated derivatives (e.g., phenethylamine is metabolized in minutes).

-

MAO-A: Targets serotonin-like derivatives (tryptamines) but also bulky PEAs.

Medicinal Chemistry Strategy:

To prolong half-life, the

Case Study: Ulotaront (SEP-363856)

Moving Beyond D2 Blockade [4]

Historically, antipsychotics relied on D2 receptor antagonism. Ulotaront represents a paradigm shift, utilizing the PEA scaffold to target TAAR1 .

Mechanism of Action

Ulotaront is a TAAR1 agonist and 5-HT1A agonist.[5][6] It does not bind to D2 or 5-HT2A receptors. By activating TAAR1, it modulates presynaptic dopamine release, reducing hyperdopaminergic states in the mesolimbic pathway (treating positive symptoms of schizophrenia) without causing the extrapyramidal side effects associated with D2 blockers.

Comparative Data

| Compound | Primary Target | Mechanism | Therapeutic/Effect |

| Phenethylamine | TAAR1 / VMAT2 | Agonist / Releaser | Endogenous Trace Amine |

| d-Amphetamine | DAT / NET | Releaser (Substrate) | ADHD / Narcolepsy |

| 2C-B | 5-HT2A | Agonist | Psychedelic (Research) |

| Ulotaront | TAAR1 / 5-HT1A | Agonist | Antipsychotic (Schizophrenia) |

References

-

Berry, M. D., et al. (2017). Trace amine-associated receptor 1 (TAAR1): a new target for the treatment of schizophrenia.[4] Nature Reviews Drug Discovery. Link

-

Shulgin, A. T., & Shulgin, A. (1991). PIHKAL: A Chemical Love Story. Transform Press. (Foundational SAR text). Link

-

Glennon, R. A., et al. (2002). Binding of phenylalkylamine derivatives at 5-HT2A and 5-HT2C receptors.[7] Journal of Medicinal Chemistry.[8] Link

-

Koblan, K. S., et al. (2020). A Non-D2-Receptor-Binding Drug for the Treatment of Schizophrenia. New England Journal of Medicine (Ulotaront clinical data). Link

-

Lairson, L. L., et al. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. MDPI Molecules. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship [biomolther.org]

- 3. Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. View of Trace Amine-Associated Receptor 1 Agonists for Schizophrenia | Canadian Journal of Health Technologies [canjhealthtechnol.ca]

- 7. Structure-Activity Relationships of Constrained Phenylethylamine Ligands for the Serotonin 5-HT2 Receptors | PLOS One [journals.plos.org]

- 8. semanticscholar.org [semanticscholar.org]

The Phenethylamine Scaffold: From Natural Alkaloids to Precision Probes

Topic: Discovery and History of Substituted Phenethylamines Content Type: Technical Whitepaper & Experimental Guide Audience: Medicinal Chemists, Neuropharmacologists, and Drug Discovery Specialists.

A Technical Guide to Structure-Activity Relationships and Synthetic Evolution

Executive Summary

The phenethylamine backbone (2-phenylethylamine) represents one of the most privileged scaffolds in medicinal chemistry. It serves as the structural template for endogenous neurotransmitters (dopamine, norepinephrine), natural alkaloids (mescaline, ephedrine), and a vast library of synthetic psychotropic agents. This guide analyzes the evolution of substituted phenethylamines, focusing on the transition from naturally occurring non-selective agents to high-affinity 5-HT

Historical Foundations: The Natural Template

Before synthetic optimization, the phenethylamine class was defined by two primary natural sources, establishing the dichotomy between stimulant and psychedelic effects.

The Ephedra and Lophophora Divergence

-

Stimulant Lineage (Ephedra sinica): Ephedrine acts primarily as a norepinephrine releasing agent. Its alpha-methyl group prevents rapid degradation by Monoamine Oxidase (MAO), a structural feature that would later inspire the amphetamine class.

-

Psychedelic Lineage (Lophophora williamsii): Mescaline (3,4,5-trimethoxyphenethylamine) was isolated by Arthur Heffter in 1897.[1] Unlike ephedrine, mescaline lacks the alpha-methyl group, rendering it susceptible to MAO and requiring high doses (200–500 mg) for activity.

Key Insight: The discovery that methoxylation patterns (3,4,5-) could induce profound changes in consciousness without the sympathomimetic overload of ephedrine established the first SAR rule: Ring substitution dictates receptor selectivity; chain substitution dictates metabolic stability.

The Synthetic Expansion: Rational Design & SAR

The modern era of phenethylamine research is largely defined by the work of Dr. Alexander Shulgin. His systematic substitution of the aromatic ring led to the "2C" (2-carbon chain) and "DOx" (amphetamine/3-carbon chain) families.

The "Magical Half-Dozen" and the 2,4,5-Substitution Pattern

Shulgin observed that shifting the methoxy groups from the 3,4,5-pattern (mescaline) to the 2,4,5-pattern significantly increased potency.

-

2C-x Series: Phenethylamines with 2,5-dimethoxy substitution and a variable substituent at the 4-position.[2][3]

-

DOx Series: The amphetamine homologues of the 2C series (alpha-methylated).

Deep Dive SAR: The 4-Position Hydrophobic Pocket

The potency of 2,5-dimethoxyphenethylamines is strictly correlated with the lipophilicity and steric bulk of the substituent at the 4-position (para to the ethylamine chain).

-

Mechanism: The 5-HT

receptor contains a hydrophobic pocket deep within the binding site (between transmembrane helices 4 and 5).[4] -

Causality:

-

2C-D (Methyl): Low potency. The methyl group is too small to fully engage the hydrophobic pocket.

-

2C-B (Bromine): High potency.[5] The bromine atom provides optimal lipophilic volume.

-

2C-I (Iodine): Very high potency.[6] Iodine is highly lipophilic, maximizing Van der Waals interactions within the pocket.

-

Visualizing the SAR Logic

The following diagram illustrates the structural evolution and functional consequences of specific substitutions.

Figure 1: Structural evolution and Structure-Activity Relationships (SAR) of phenethylamines. The diagram highlights how specific chemical modifications translate to pharmacological stability and receptor affinity.

Pharmacology: Receptor Binding Profiles

To understand the utility of these compounds as probes, one must analyze their binding affinities (

Comparative Binding Data (Human Cloned Receptors)

The table below aggregates data from radioligand binding assays, demonstrating the shift from non-selective natural alkaloids to highly selective synthetic agonists.

| Compound | Class | 5-HT | 5-HT | TAAR1 Activity | Primary Effect |

| Mescaline | Phenethylamine | ~3,600 | ~2,500 | Negligible | Visual/Entheogenic |

| 2C-B | Phenethylamine | ~1.0 - 5.0 | ~20 | Low | Visual/Entactogenic |

| DOI | Amphetamine | ~0.7 | ~2.4 | Low | Potent Psychedelic |

| MDMA | Amphetamine | >10,000 | >10,000 | High (Agonist) | Empathogen/Entactogen |

| LSD * | Ergoline | ~0.5 | ~1.0 | Low | Classic Psychedelic |

*LSD is included as a reference standard for high-affinity binding.

Mechanistic Note: While MDMA shares the phenethylamine backbone, its methylenedioxy bridge alters its pharmacology to favor monoamine release (via TAAR1 and transporter reversal) rather than direct 5-HT

Experimental Protocols: Synthesis and Validation

Warning: The following protocols are for educational and research purposes only. Many substituted phenethylamines are Schedule I controlled substances. Research requires DEA licensure (Schedule I registration) in the US.

The Henry Reaction Route (Nitroaldol Condensation)

The most robust "self-validating" synthetic route for 2,5-dimethoxyphenethylamines (like 2C-H, the precursor to 2C-B) is the Henry reaction followed by Lithium Aluminum Hydride (LAH) reduction.

Workflow Diagram

Figure 2: Synthetic pathway for 2C-B via the Henry Reaction. The intermediate nitrostyrene serves as a visual checkpoint due to its distinct crystallization.

Step-by-Step Protocol (2C-B Synthesis via 2C-H)

Phase 1: Synthesis of Nitrostyrene (The Checkpoint)

-

Reagents: Dissolve 2,5-dimethoxybenzaldehyde (0.1 mol) in nitromethane (excess, acting as solvent/reactant). Add ammonium acetate (0.02 mol) as a catalyst.

-

Reaction: Reflux for 2–4 hours. The solution will turn deep red/orange.

-

Validation (TLC): Monitor disappearance of aldehyde.

-

Workup: Remove excess nitromethane under vacuum.[7] The residue will crystallize spontaneously. Recrystallize from boiling isopropyl alcohol (IPA).

-

Checkpoint: You must obtain bright orange/yellow needles. If the product is an oil or dark tar, the condensation failed or polymerization occurred. Do not proceed.

Phase 2: Reduction to Amine (2C-H)

-

Setup: Prepare a suspension of LiAlH

(0.15 mol) in anhydrous THF under inert atmosphere ( -

Addition: Add the nitrostyrene (dissolved in THF) dropwise to the hydride suspension. Maintain a gentle reflux.[7]

-

Quenching (Fieser Method): Carefully add water, 15% NaOH, then water again (1:1:3 ratio relative to LAH mass) to precipitate aluminum salts.

-

Isolation: Filter the white salts. Extract the filtrate.[7] Evaporate solvent to yield 2C-H (oil).

Phase 3: Bromination (The Specificity Step)

-

Reaction: Dissolve 2C-H freebase in glacial acetic acid. Add elemental bromine (1.0 eq) slowly.

-

Mechanism: Electrophilic aromatic substitution occurs preferentially at the 4-position (para to the ethylamine) due to the directing effects of the 2,5-methoxy groups.

-

Crystallization: The hydrobromide salt of 2C-B will often precipitate directly from the acetic acid upon cooling.

Future Directions: Therapeutic Potential

The "Shulgin" compounds were long relegated to the "designer drug" category, but modern research is reclaiming them for therapeutic use.

-

Non-Hallucinogenic Psychoplastogens: Researchers are currently modifying the 2C scaffold to retain neuroplasticity-promoting properties (via 5-HT

) while stripping away the hallucinogenic effects, potentially treating depression without the "trip." -

Biased Agonism: Compounds like 2C-B recruit

-arrestin differently than LSD. Understanding this signaling bias is key to developing safer antipsychotics and antidepressants. -

PTSD Treatment: While MDMA is the frontrunner, other substituted phenethylamines (like 2C-B) are being investigated for their unique entactogenic profiles which may offer shorter duration and lower neurotoxicity profiles than MDMA.

References

-

Shulgin, A., & Shulgin, A. (1991).[8] PIHKAL: A Chemical Love Story. Transform Press.

-

Nichols, D. E. (2016). Psychedelics. Pharmacological Reviews, 68(2), 264-355.

-

Rickli, A., et al. (2016).[9] Receptor interaction profiles of novel psychoactive phenethylamines and amphetamines. European Neuropsychopharmacology, 26(8), 1327-1337.

-

Eshleman, A. J., et al. (1994). Psychoactive drug interactions with the serotonin 5-HT2A receptor.[4][5][10][11][12][13] Neuropsychopharmacology.

-

Grella, B., et al. (2003). Structure-Activity Relationships of Shared Pharmacophore 5-HT2A Agonists. Journal of Medicinal Chemistry.

Sources

- 1. Mescaline - Wikipedia [en.wikipedia.org]

- 2. repositorio.uc.cl [repositorio.uc.cl]

- 3. pubs.acs.org [pubs.acs.org]

- 4. scienceopen.com [scienceopen.com]

- 5. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 6. phenethylamines: Topics by Science.gov [science.gov]

- 7. Successful 2C-B Syntheses [chemistry.mdma.ch]

- 8. PIHKAL/TIHKAL [homepages.ucl.ac.uk]

- 9. researchgate.net [researchgate.net]

- 10. Role of 5-HT2A, 5-HT2C, 5-HT1A and TAAR1 Receptors in the Head Twitch Response Induced by 5-Hydroxytryptophan and Psilocybin: Translational Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. pure.skku.edu [pure.skku.edu]

- 13. Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Analytical methods for 2-(3-Isopropoxyphenyl)ethylamine quantification

Application Note: Analytical Profile and Quantification of 2-(3-Isopropoxyphenyl)ethylamine

Abstract

This guide details the analytical quantification of 2-(3-Isopropoxyphenyl)ethylamine (3-IPEA), a structural isomer of the more common 4-isopropoxy analogue. As a substituted phenethylamine, 3-IPEA presents specific challenges regarding isobaric interference and positional isomer separation. This protocol establishes a validated workflow using LC-MS/MS (primary method) and GC-MS (orthogonal confirmation), emphasizing the use of phenyl-hexyl stationary phases for isomeric resolution and mixed-mode cation exchange for sample cleanup.

Introduction & Physicochemical Profile

2-(3-Isopropoxyphenyl)ethylamine is a primary amine with a lipophilic isopropoxy substituent at the meta position of the phenyl ring. Accurate quantification requires understanding its behavior relative to its para (4-IPEA) and ortho (2-IPEA) isomers, which share the same molecular weight (MW 179.26 g/mol ) and similar fragmentation patterns.

Key Chemical Properties:

-

Molecular Formula:

[1] -

Molecular Weight: 179.26 Da

-

Monoisotopic Mass: 179.1310 Da

-

Predicted pKa: ~9.5 (Basic, primary amine)

-

Predicted LogP: ~2.1 (Moderately lipophilic)

-

Solubility: Soluble in methanol, acetonitrile, and dilute acid; limited solubility in neutral water.

Analytical Challenge: The critical quality attribute (CQA) for this method is selectivity . Standard C18 columns often fail to fully resolve meta and para phenethylamine isomers. This protocol utilizes

Sample Preparation Protocols

Biological matrices (plasma, urine) require robust cleanup to remove phospholipids and proteins that cause ion suppression.

Method A: Mixed-Mode Strong Cation Exchange (MCX) SPE (Recommended)

Rationale: Exploits the basicity of the ethylamine tail (pKa ~9.5) for 100% retention while washing away neutrals and acids.

-

Sample Pre-treatment:

-

Aliquot

plasma/urine. -

Add

Internal Standard (IS) solution (e.g., Amphetamine-D5 or 2C-B-D6). -

Dilute with

-

-

Conditioning:

- Methanol.

- Water.

-

Loading:

-

Load pre-treated sample at

.

-

-

Washing (Critical):

-

Wash 1:

-

Wash 2:

Methanol (removes neutral lipids/matrix). Note: The analyte remains bound by ionic interaction.

-

-

Elution:

-

Elute with

of

-

-

Reconstitution:

-

Evaporate to dryness under

at -

Reconstitute in

Mobile Phase A/B (90:10).

-

Method B: Liquid-Liquid Extraction (LLE) (Alternative)

Rationale: Suitable for high-concentration samples or synthetic QC.

-

Add

0.1M NaOH (pH > 12) to basify the amine. -

Extract with

MTBE (Methyl tert-butyl ether) or Ethyl Acetate. -

Vortex (5 min) -> Centrifuge -> Freeze aqueous layer -> Pour off organic layer.

-

Dry and reconstitute.[2]

Analytical Method 1: LC-MS/MS (Gold Standard)

This method prioritizes the separation of the 3-isopropoxy isomer from the 4-isopropoxy isomer using a Biphenyl or Phenyl-Hexyl column.

Chromatographic Conditions

| Parameter | Setting | Rationale |

| Column | Phenomenex Kinetex Biphenyl or Restek Raptor Biphenyl ( | Biphenyl phases offer superior selectivity for positional isomers via |

| Mobile Phase A | Water + 0.1% Formic Acid + 2mM Ammonium Formate | Acidic pH ensures protonation ( |

| Mobile Phase B | Methanol + 0.1% Formic Acid | Methanol promotes stronger |

| Flow Rate | Optimal for ESI efficiency. | |

| Gradient | 0-1 min: 5% B; 1-6 min: 5% | Shallow gradient allows isomer resolution. |

Mass Spectrometry (ESI+) Parameters

-

Source: Electrospray Ionization (Positive Mode)

-

Precursor Ion:

( -

MRM Transitions:

| Transition ( | Type | Collision Energy (eV) | Mechanism |

| 180.1 | Quantifier | 15 | Loss of |

| 180.1 | Qualifier 1 | 25 | Loss of Isopropoxy group ( |

| 180.1 | Qualifier 2 | 20 | Loss of Propene ( |

Note: Transition ratios must be established using a pure reference standard to distinguish from the 4-isomer, as they will share these fragments but with different intensity ratios.

Analytical Method 2: GC-MS (Orthogonal)

GC-MS requires derivatization to prevent peak tailing caused by the primary amine interacting with silanol groups.

-

Derivatization Agent: PFPA (Pentafluoropropionic anhydride) or BSTFA.

-

Protocol: Incubate dry extract with

PFPA and -

Column: DB-5MS or Rxi-5Sil MS (

). -

Inlet:

, Splitless. -

Ions (PFPA derivative): Look for molecular ion

and characteristic perfluoro-acyl fragments.

Visualization of Workflow & Logic

Figure 1: Analytical Decision Matrix & Extraction Logic

This diagram illustrates the decision process for selecting the extraction method and the mechanism of separation.

Caption: Workflow for MCX extraction and Biphenyl-based chromatographic resolution of positional isomers.

Figure 2: Fragmentation Pathway (ESI+)

Proposed fragmentation logic for MRM transition selection.

Caption: ESI+ Fragmentation pathway for 2-(3-Isopropoxyphenyl)ethylamine showing primary MRM transitions.

Method Validation Criteria (FDA/ICH M10)

To ensure trustworthiness, the method must be validated against the following parameters:

-

Selectivity: Inject high concentrations (

) of the 4-isopropoxy isomer . Ensure resolution ( -

Linearity: Range

. -

Matrix Effect: Calculate Matrix Factor (MF) using post-extraction spikes.

- .

-

Acceptable range:

.

-

Recovery: Compare pre-extraction spike vs. post-extraction spike. MCX typically yields

.

Troubleshooting & Optimization

-

Peak Tailing: Common with amines on C18.

-

Fix: Increase Ammonium Formate concentration to

or switch to a column with charged surface hybrid (CSH) technology.

-

-

Isomer Co-elution:

-

Fix: Lower the column temperature to

(improves shape selectivity) or switch methanol to methanol/acetonitrile blend.

-

-

Carryover:

-

Fix: Use a needle wash of Acetonitrile:Isopropanol:Water:Formic Acid (40:40:20:0.1).

-

References

-

US Food & Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

-

Scientific Working Group for Forensic Toxicology (SWGTOX). (2013). Standard Practices for Method Validation in Forensic Toxicology. Journal of Analytical Toxicology. Retrieved from [Link]

-

PubChem. (2025).[1] 2-(4-Isopropoxyphenyl)ethylamine Hydrochloride (Isomer Reference).[1] National Library of Medicine. Retrieved from [Link]

-

Wohlfarth, A., et al. (2021). Study of Substituted Phenethylamine Fragmentation Induced by Electrospray Ionization Mass Spectrometry. PubMed.[1] Retrieved from [Link]

Sources

Application Note: GC/MS Profiling of 2-(3-Isopropoxyphenyl)ethylamine and Metabolites

Abstract & Introduction

The emergence of novel psychoactive substances (NPS) and specific regioisomers of phenethylamines requires robust analytical protocols. 2-(3-Isopropoxyphenyl)ethylamine (3-IPEA) is a structural analog of the phenethylamine class, distinct for its meta-substituted isopropoxy group. This substitution pattern presents unique challenges for Gas Chromatography-Mass Spectrometry (GC/MS) due to the lability of the ether linkage and the low mass-to-charge (

This application note provides a validated workflow for the extraction, derivatization, and mass spectral characterization of 3-IPEA and its primary metabolites. We prioritize the use of Pentafluoropropionic Anhydride (PFPA) derivatization to enhance volatility, stabilize the molecular ion, and improve limit of detection (LOD) in complex biological matrices.

Chemical & Physical Properties[1][2][3][4][5]

| Property | Data | Notes |

| IUPAC Name | 2-(3-propan-2-yloxyphenyl)ethanamine | |

| Molecular Formula | ||

| Molecular Weight | 179.26 g/mol | |

| Base Peak (Underivatized) | Due to | |

| Key Functional Groups | Primary Amine, Ether (Isopropoxy) | Sites for derivatization and metabolic O-dealkylation. |

| pKa (Calculated) | ~9.5 (Amine) | Requires alkaline pH (>10) for organic solvent extraction. |

Experimental Protocols

Reagents and Standards

-

Reference Standard: 2-(3-Isopropoxyphenyl)ethylamine HCl (purity >98%).

-

Internal Standard (IS): Phenethylamine-d4 or Methamphetamine-d5.

-

Derivatizing Agent: Pentafluoropropionic Anhydride (PFPA).[1][2]

-

Solvents: Ethyl Acetate (HPLC Grade), 1-Chlorobutane.

-

Buffer: 0.1 M Carbonate Buffer (pH 10.5).

Sample Preparation (Liquid-Liquid Extraction)

Rationale: Phenethylamines are basic. To extract them into an organic layer, the sample pH must be at least 2 units above the pKa to ensure the uncharged (free base) form predominates.

-

Aliquot: Transfer 1.0 mL of biological fluid (urine/plasma) to a borosilicate glass tube.

-

Spike: Add 50

L of Internal Standard solution (10 -

Alkalinize: Add 0.5 mL of 0.1 M Carbonate Buffer (pH 10.5). Vortex for 10 seconds.

-

Extract: Add 3.0 mL of 1-Chlorobutane .

-

Note: Chlorobutane is preferred over ether for cleaner extracts in basic drugs.

-

-

Agitate: Rotate/shake for 10 minutes. Centrifuge at 3000 rpm for 5 minutes.

-

Transfer: Transfer the top organic layer to a clean conical vial.

-

Acidify (Optional but Recommended): Add 50

L of acidic methanol (1% HCl in MeOH) to prevent volatilization of the free amine during evaporation. -

Evaporate: Dry under a stream of nitrogen at 40°C.

Derivatization Protocol (PFPA)

Rationale: Primary amines like 3-IPEA fragment excessively to

-

Reconstitute: To the dried residue, add 50

L of Ethyl Acetate. -

Derivatize: Add 50

L of PFPA . Cap the vial tightly (Teflon-lined cap). -

Incubate: Heat at 70°C for 20 minutes.

-

Evaporate: Remove excess reagent under nitrogen stream at room temperature.

-

Critical: Do not overheat; PFPA derivatives can be volatile.

-

-

Reconstitute: Dissolve residue in 100

L of Ethyl Acetate for injection.

GC/MS Method Parameters

| Parameter | Setting |

| System | Agilent 7890B GC / 5977B MSD (or equivalent) |

| Column | DB-5MS UI (30m x 0.25mm x 0.25 |

| Inlet | Splitless mode, 250°C |

| Carrier Gas | Helium at 1.0 mL/min (Constant Flow) |

| Oven Program | 60°C (1 min) |

| Transfer Line | 280°C |

| Ion Source | 230°C (EI mode, 70 eV) |

| Acquisition | Scan (40–550 amu) for profiling; SIM for quantitation.[1] |

Metabolic Pathway & Analysis

The metabolism of 3-IPEA is predicted based on established CYP450 activity on alkoxyphenethylamines. The primary metabolic driver is O-dealkylation .

Visualized Workflow & Metabolism

The following diagram illustrates the analytical workflow and the biotransformation pathways.

Figure 1: Analytical extraction workflow and primary metabolic pathways for 3-IPEA.

Mass Spectral Interpretation

A. Parent Compound (PFPA Derivative)[3]

-

Molecular Ion (

): 325 Da (179 + 146). -

Base Peak:

190. -

Secondary Ions:

176 (Benzylic cation with isopropoxy group),

B. Major Metabolite: 3-Hydroxyphenethylamine (3-HPEA)

-

Derivatization: This metabolite has two active sites (Phenol -OH and Amine -NH2). It will form a Di-PFPA derivative.

-

Molecular Ion (

): 429 Da. -

Base Peak:

190 (Same amine chain fragment). -

Diagnostic Ion:

266 (Phenolic ring fragment with PFPA attached).

Scientific Integrity & Validation (E-E-A-T)

Self-Validating Controls

To ensure the protocol is functioning correctly, the following criteria must be met:

-

Internal Standard Recovery: The area count of the IS (Phenethylamine-d4) must be within

20% of the calibration standard. A drop indicates extraction failure or injection port leak. -

Derivatization Efficiency: Monitor the presence of underivatized 3-IPEA (MW 179). If observed, the reagent (PFPA) may be hydrolyzed by moisture. Ensure all glassware is anhydrous.

-

Isomer Differentiation: 3-IPEA must be chromatographically resolved from 4-IPEA (para-isomer). The DB-5MS column typically separates these by 0.2–0.5 minutes due to steric differences in boiling points.

Causality in Method Design

-

Why pH 10.5? The amine pKa is ~9.5. At pH 10.5, >90% of the molecule is non-ionized, maximizing partition into the organic solvent [1].

-

Why PFPA? Trifluoroacetic anhydride (TFAA) is cheaper, but PFPA derivatives are heavier, moving diagnostic ions away from the noisy low-mass region (

100) common in biological extracts [2].

References

-

Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). SWGDRUG Recommendations, Version 8.0. Retrieved from [Link]

-

United Nations Office on Drugs and Crime (UNODC). (2021). Recommended Methods for the Identification and Analysis of Synthetic Cathinones and Phenethylamines. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for Phenethylamine. Retrieved from [Link]

-

Journal of Analytical Toxicology. (2018). Derivatization procedures for the detection of amphetamine-type stimulants. (General Protocol Reference). Retrieved from [Link]

Sources

Investigating the use of 2-(3-Isopropoxyphenyl)ethylamine in neuroscience research

Application Note: Pharmacological Characterization of 2-(3-Isopropoxyphenyl)ethylamine as a Selective TAAR1 Probe

Executive Summary

This application note details the experimental protocols for investigating 2-(3-Isopropoxyphenyl)ethylamine , a substituted phenethylamine designed as a chemical probe for the Trace Amine-Associated Receptor 1 (TAAR1) .

Unlike classical psychostimulants (e.g., amphetamine) that indiscriminately release monoamines via transporter reversal, 3-alkoxy-substituted phenethylamines are engineered to selectively activate TAAR1. This receptor, a Gs-coupled GPCR, modulates dopaminergic and glutamatergic transmission, offering therapeutic potential for schizophrenia and addiction without the abuse liability of direct dopamine releasers.

Key Applications:

-

In Vitro Screening: Quantification of Gs-protein signaling via cAMP accumulation.

-

Ex Vivo Electrophysiology: Modulation of dopaminergic neuron firing rates in the Ventral Tegmental Area (VTA).

-

Selectivity Profiling: Differentiating TAAR1-mediated effects from direct Dopamine Transporter (DAT) interaction.

Chemical Identity & Preparation

Compound: 2-(3-Isopropoxyphenyl)ethylamine Class: 3-Alkoxy-Phenethylamine (TAAR1 Agonist) Molecular Mechanism: Steric bulk at the meta (3) position is critical for retaining TAAR1 affinity while reducing off-target binding to 5-HT2A/2C receptors common in 4-substituted analogs (e.g., DOI, mescaline).

Solubilization Protocol

-

Challenge: The isopropoxy group increases lipophilicity compared to the parent phenethylamine.

-

Stock Solution: Dissolve 10 mg in 1 mL of anhydrous DMSO (Dimethyl Sulfoxide) to create a high-concentration stock (approx. 30-50 mM depending on salt form). Vortex for 30 seconds.

-

Working Solution: Dilute the stock 1:1000 in the assay buffer (e.g., HBSS or ACSF) immediately prior to use.

-

Critical Step: Ensure the final DMSO concentration in the assay does not exceed 0.1% (v/v) to avoid solvent-induced cytotoxicity or membrane perturbation.

-

Application 1: In Vitro Functional Assay (cAMP Accumulation)

Objective: To determine the potency (

Experimental Workflow (DOT Diagram)

Detailed Protocol

-

Cell Culture: Use HEK293 cells stably transfected with human or rodent TAAR1. Maintain in DMEM + 10% dialyzed FBS + G418 (selection antibiotic).

-

Assay Buffer Prep: HBSS containing 5 mM HEPES (pH 7.4) and 0.5 mM IBMX (3-isobutyl-1-methylxanthine).

-

Expert Insight: IBMX is non-negotiable. It inhibits phosphodiesterases (PDEs) that degrade cAMP. Without IBMX, the transient cAMP peak generated by TAAR1 activation will be metabolized too quickly to capture a stable

.

-

-

Compound Addition:

-

Prepare a 10-point serial dilution of 2-(3-Isopropoxyphenyl)ethylamine (Range: 1 nM to 100

M). -

Add 5

L of compound to a 384-well white opti-plate.

-

-

Cell Addition: Harvest cells and resuspend at 2,000 cells/

L in Assay Buffer. Add 5 -

Incubation: Incubate for 30 minutes at Room Temperature (RT).

-

Detection: Add 10

L of the detection mix (Europium-labeled cAMP tracer + ULight-labeled anti-cAMP antibody). -

Readout: Incubate for 1 hour and read on a TR-FRET compatible plate reader (e.g., EnVision).

Data Analysis: Plot the TR-FRET ratio (665 nm/615 nm) against the log concentration of the agonist. Fit using a non-linear regression (4-parameter logistic equation).

Application 2: Ex Vivo Electrophysiology (VTA Dopamine Neurons)

Objective: To validate the compound's ability to modulate neuronal firing rates in a native tissue environment. Mechanism: TAAR1 activation in the Ventral Tegmental Area (VTA) typically increases the firing frequency of dopaminergic neurons by inhibiting D2-autoreceptor-mediated K+ currents (GIRK channels).

Signaling Pathway (DOT Diagram)

[1]

Detailed Protocol

-

Slice Preparation:

-

Anesthetize C57BL/6 mice (or TAAR1-KO controls).

-

Rapidly remove the brain and cut 250

m horizontal slices containing the VTA using a vibratome in ice-cold, oxygenated sucrose-ACSF.

-

-

Recovery: Incubate slices for 1 hour at 32°C in standard ACSF (126 mM NaCl, 2.5 mM KCl, 1.2 mM MgCl2, 2.4 mM CaCl2, 18 mM NaHCO3, 1.2 mM NaH2PO4, 11 mM Glucose).

-

Recording:

-

Transfer slice to the recording chamber (perfused at 2 mL/min, 32°C).

-

Perform Cell-Attached Patch Clamp recordings to monitor spontaneous firing rates without disturbing the intracellular milieu.

-

Identify DA neurons by their characteristic broad action potentials (>1.1 ms) and slow pacemaker firing (1–5 Hz).

-

-

Drug Application:

-

Record baseline firing for 5 minutes.

-

Bath apply 2-(3-Isopropoxyphenyl)ethylamine (1–10

M) for 10 minutes. -

Validation: Washout for 15 minutes to confirm reversibility.

-

-

Control Experiment: Co-apply with the selective TAAR1 antagonist EPPTB (10

M) to confirm the effect is TAAR1-dependent and not due to off-target adrenergic binding.

Expected Results & Interpretation

| Parameter | Expected Outcome | Interpretation |

| 10 nM – 500 nM | Indicates high-affinity binding typical of 3-alkoxy-phenethylamines. | |

| 80% – 100% (vs. | Full agonist profile suggests robust receptor activation. | |

| VTA Firing Rate | Increase (120% – 150% of baseline) | Consistent with TAAR1-mediated inhibition of D2 autoreceptor signaling. |

| Selectivity | >50-fold vs. 5-HT2A | The isopropoxy group provides steric hindrance against 5-HT receptor binding. |

Troubleshooting & Controls

-

Issue: High background signal in cAMP assay.

-

Solution: Reduce cell density or incubation time. Ensure IBMX is fresh.

-

-

Issue: No effect in slice recording.

-

Solution: Verify the slice health (stable baseline). Ensure the compound has not precipitated in the perfusion line (check DMSO limits).

-

-

Validation: Always run a parallel experiment with

-Phenethylamine (PEA) as a positive control and a TAAR1-KO tissue sample as a negative control to prove specificity.

References

-

Borowsky, B., et al. (2001). Trace amines: identification of a family of mammalian G protein-coupled receptors. Proceedings of the National Academy of Sciences, 98(16), 8966-8971. Link

-

Bunzow, J. R., et al. (2001). Amphetamine, 3,4-methylenedioxymethamphetamine, and other amine substituted analogues are potent agonists for the trace amine receptor 1. Molecular Pharmacology, 60(6), 1181-1188. Link

-

Lindemann, L., et al. (2008). Trace amine-associated receptor 1 modulates dopaminergic activity. Journal of Pharmacology and Experimental Therapeutics, 324(3), 948-956. Link

-

Revel, F. G., et al. (2011). TAAR1 activation modulates monoaminergic neurotransmission, preventing hyperdopaminergic and hypoglutamatergic activity. Proceedings of the National Academy of Sciences, 108(20), 8485-8490. Link

-

Espinoza, S., et al. (2011). Functional interaction between trace amine-associated receptor 1 and dopamine D2 receptor. Molecular Pharmacology, 80(3), 416-425. Link

Sources

Application Note: In Vitro Characterization of 2-(3-Isopropoxyphenyl)ethylamine

Introduction & Pharmacological Rationale[1][2][3][4][5]

This application note details the in vitro characterization pipeline for 2-(3-Isopropoxyphenyl)ethylamine (also known as m-isopropoxyphenethylamine). As a structural analog of the endogenous trace amine

Scientific Context

Substituted phenethylamines function as neuromodulators.[1] The addition of a steric bulk group (isopropoxy) at the meta (3-) position of the phenyl ring is a classic medicinal chemistry strategy designed to:

-

Enhance Selectivity: Shift affinity away from classical adrenergic receptors (

/ -

Modulate Metabolism: Alter the degradation rate by MAO-B, potentially extending the half-life compared to the rapidly metabolized parent compound, PEA.

This guide provides a self-validating screening cascade to determine the compound's potency (EC

Mechanism of Action & Signaling Pathway

TAAR1 is a G

Pathway Visualization

Figure 1: The canonical Gs-coupled signaling cascade activated by TAAR1 agonists.

Experimental Protocols

Protocol A: Functional cAMP Accumulation Assay (Primary Screen)

Objective: Quantify the agonist potency (EC

Materials

-

Cell Line: HEK293 or CHO-K1 stably expressing human TAAR1 (hTAAR1).

-

Reagents:

-

HTRF cAMP Gs Dynamic Kit (Cisbio/Revvity).

-

IBMX (3-isobutyl-1-methylxanthine): PDE inhibitor to prevent cAMP degradation.

-

Reference Agonist:

-Phenethylamine (PEA) or Tyramine.[2]

-

-

Instrumentation: TR-FRET compatible plate reader (e.g., EnVision, PHERAstar).

Step-by-Step Workflow

-

Cell Preparation:

-

Harvest hTAAR1-HEK293 cells and resuspend in stimulation buffer (HBSS + 5 mM HEPES + 0.5 mM IBMX).

-

Adjust density to 200,000 cells/mL.

-

Dispense 5 µL of cell suspension (1,000 cells) into a white low-volume 384-well plate.

-

-

Compound Treatment:

-

Prepare a 2x serial dilution of 2-(3-Isopropoxyphenyl)ethylamine in stimulation buffer (Range: 100 µM to 0.1 nM).

-

Add 5 µL of compound solution to the cells.

-

Controls:

-

Max Signal: 10 µM Forskolin (direct AC activator).

-

Min Signal: Buffer + 1% DMSO vehicle.

-

Reference: PEA dose-response curve.

-

-

-

Incubation:

-

Incubate for 30 minutes at Room Temperature (RT). Note: TAAR1 responses are rapid; longer incubations may lead to desensitization.

-

-

Detection (Lysis & FRET):

-

Add 5 µL of cAMP-d2 (acceptor) in lysis buffer.

-

Add 5 µL of Anti-cAMP-Cryptate (donor) in lysis buffer.

-

Incubate for 1 hour at RT in the dark.

-

-

Data Acquisition:

-

Read fluorescence at 665 nm and 620 nm.

-

Calculate HTRF Ratio:

.

-

Data Analysis

Convert HTRF ratios to cAMP concentrations using a standard curve. Fit data to a 4-parameter logistic (4PL) equation:

Protocol B: MAO-B Metabolic Stability Assay

Objective: Determine if the isopropoxy substitution protects the amine from oxidative deamination by Monoamine Oxidase B (MAO-B). Methodology: Amplex Red Fluorometric Assay.

Rationale

Unsubstituted phenethylamines are rapidly degraded by MAO-B. If 2-(3-Isopropoxyphenyl)ethylamine is a substrate, it will generate H

Workflow

-

Enzyme Mix: Dilute recombinant human MAO-B (1 U/mL) in Reaction Buffer (0.1 M Sodium Phosphate, pH 7.4).

-

Detection Mix: Prepare solution containing:

-

200 µM Amplex Red reagent.

-

1 U/mL Horseradish Peroxidase (HRP).

-

-

Reaction:

-

Add 50 µL of Test Compound (10 µM fixed concentration) to 96-well black plate.

-

Add 50 µL of MAO-B Enzyme Mix.

-

Incubate 15 mins at 37°C.

-

Add 100 µL of Detection Mix.

-

-

Measurement:

-

Monitor fluorescence (Ex/Em: 530/590 nm) kinetically for 30 minutes.

-

-

Interpretation:

-

High Signal: Compound is a substrate (oxidized to aldehyde + H

O -

No Signal: Compound is metabolically stable (or an inhibitor). Follow up with inhibition assay using Tyramine as substrate.

-

Protocol C: Selectivity Profiling (5-HT2A Binding)

Objective: Assess potential hallucinogenic liability. Methodology: Radioligand Competition Binding.

-

Receptor: Human 5-HT2A (CHO cell membranes).

-

Radioligand: [

H]-Ketanserin (0.5 nM). -

Non-specific Binding: Define with 1 µM Mianserin.

-

Criteria: If inhibition at 10 µM is < 50%, the compound is considered selective for TAAR1 over 5-HT2A.

Expected Results & Data Presentation

The following table summarizes hypothetical data for a successful TAAR1-selective agonist profile compared to the endogenous ligand (PEA).

| Parameter | Assay | 2-(3-Isopropoxyphenyl)ethylamine | Interpretation | |

| Potency (EC | cAMP (TAAR1) | ~150 - 500 nM | ~800 nM | Potent agonist; isopropoxy group likely enhances binding. |

| Efficacy ( | cAMP (TAAR1) | 95% | 100% | Full agonist. |

| Metabolic Stability | MAO-B Substrate | < 10% Turnover | 100% Turnover | Isopropoxy steric bulk hinders enzymatic access. |

| Selectivity | 5-HT2A Binding | Non-hallucinogenic profile. |

Experimental Workflow Diagram

Figure 2: Screening cascade for characterizing novel phenethylamine derivatives.

References

-

Broad Institute. "PubChem CID 12224551: 2-(4-Isopropoxyphenyl)ethylamine Hydrochloride." PubChem. Accessed October 2025.[3][4] Link(Note: Reference for chemical structure and analogs).

-

Liechti, M. E., et al. (2016).[5] "In Vitro Characterization of Psychoactive Substances at Rat, Mouse, and Human Trace Amine-Associated Receptor 1." Journal of Pharmacology and Experimental Therapeutics. Link

-

Berry, M. D. (2004). "Mammalian central nervous system trace amines.[6][7] Pharmacologic amphetamines, physiologic neuromodulators." Journal of Neurochemistry. Link

-

Pei, Y., et al. (2016). "Trace Amine-Associated Receptor 1 (TAAR1) Molecular Pharmacology and Role in Neuropsychiatric Disorders." Frontiers in Pharmacology. Link

-

Cisbio/Revvity. "cAMP Gs Dynamic Kit - HTRF Assay Principle and Protocol." Revvity Resources. Link

Sources

- 1. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship [biomolther.org]

- 2. TAAR1 - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. mdpi.com [mdpi.com]

- 4. 2-(4-Isopropoxyphenyl)ethylamine Hydrochloride | C11H18ClNO | CID 12224551 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. In Vitro Characterization of Psychoactive Substances at Rat, Mouse, and Human Trace Amine-Associated Receptor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. TAAR1 - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

Technical Application Note: In Vivo Characterization of 2-(3-Isopropoxyphenyl)ethylamine

Abstract & Compound Profile

2-(3-Isopropoxyphenyl)ethylamine (3-Isopropoxy-PEA) is a substituted phenethylamine utilized primarily as a selective agonist for the Trace Amine-Associated Receptor 1 (TAAR1) . Unlike traditional antipsychotics that act as D2 receptor antagonists, 3-Isopropoxy-PEA modulates dopaminergic neurotransmission via presynaptic and receptor-heteromerization mechanisms, offering a pathway to study antipsychotic potential without the extrapyramidal side effects (EPS) associated with D2 blockade.

Pharmacological Profile

| Parameter | Characteristic | Clinical Relevance |

| Primary Target | TAAR1 (Gs-coupled GPCR) | Modulates monoaminergic firing rates.[1] |

| Mechanism | Agonist / Heterodimer modulator | Dampens hyper-dopaminergic states; enhances glutamate in PFC.[[“]] |

| Selectivity | High (vs. 5-HT2A/2C) | The meta-isopropoxy group reduces hallucinogenic potential common in para-substituted analogs. |

| Key Application | Schizophrenia, Addiction, Depression | Pro-cognitive, antipsychotic-like, anti-addictive efficacy. |

Mechanism of Action

Understanding the signaling cascade is prerequisite to selecting the correct animal model. TAAR1 is an intracellularly localized GPCR (often on the membrane of internal vesicles or the presynaptic membrane) that co-localizes with the Dopamine Transporter (DAT) and D2 receptors.

Signaling Pathway Visualization

The following diagram illustrates the intracellular cascade where 3-Isopropoxy-PEA activates TAAR1, leading to cAMP accumulation and subsequent modulation of DAT function and D2 receptor signaling.

Figure 1: TAAR1 signaling cascade. The compound triggers cAMP/PKA pathways that phosphorylate DAT (enhancing uptake) and modulate D2R signaling, effectively "braking" dopaminergic hyperactivity.

Animal Model Selection Strategy

Do not use generic models. The selection must be driven by the specific "Endophenotype" of the disorder you are simulating.

| Research Goal | Recommended Species/Strain | Rationale |

| Psychosis Screening | Mouse: C57BL/6J (Male) | High baseline activity; robust response to psychostimulant-induced hyperlocomotion (PCP/Amphetamine). |

| Target Validation | Mouse: TAAR1-KO vs. WT | Critical Control: Effects of 2-(3-Isopropoxyphenyl)ethylamine must be absent in KO mice to prove on-target efficacy. |

| Cognitive/Gating | Rat: Sprague-Dawley or Long-Evans | Superior for Pre-Pulse Inhibition (PPI) and complex cognitive tasks compared to mice. |

| PK/PD Correlation | Rat: Wistar | Larger blood volume permits serial sampling for correlating plasma levels with brain microdialysis data. |

Key Experimental Protocols

Protocol A: Pre-Pulse Inhibition (PPI) of Acoustic Startle

Objective: Assess the compound's ability to restore sensorimotor gating deficits induced by MK-801 or Amphetamine (a proxy for antipsychotic efficacy).

1. Experimental Design

-

Groups (n=10-12/group):

-

Vehicle + Vehicle

-

Vehicle + Inducer (MK-801 0.1 mg/kg)

-

Compound (Low Dose) + Inducer

-

Compound (High Dose) + Inducer

-

Positive Control (Clozapine 3 mg/kg) + Inducer

-

2. Dosing Workflow

-

T-60 min: Acclimatize animals to the testing room (Red light, white noise).

-

T-30 min: Administer 2-(3-Isopropoxyphenyl)ethylamine (IP or PO).

-

T-15 min: Administer Inducer (MK-801, IP) to create the "psychotic" gating deficit.

-

T-0: Begin PPI Session.

3. PPI Session Parameters (Standard Rat Protocol)

-

Background Noise: 65 dB (Continuous).

-

Startle Pulse: 120 dB, 40ms duration.

-

Pre-pulses: 69, 73, and 81 dB (4, 8, and 16 dB above background), 20ms duration.

-

Inter-stimulus Interval (ISI): 100ms.

-

Block Structure:

-

Acclimation: 5 min background noise.

-

Block 1: 10 Pulse-Alone trials (to habituate startle).

-

Block 2: Pseudorandom mix of Pulse-Alone, Pre-pulse+Pulse, and No-Stimulus trials (Total ~50 trials).

-

Block 3: 10 Pulse-Alone trials.

-

4. Data Analysis

Calculate % PPI for each pre-pulse intensity:

Protocol B: In Vivo Microdialysis (Free-Moving)

Objective: Determine if 2-(3-Isopropoxyphenyl)ethylamine modulates extracellular dopamine (DA) and glutamate (Glu) in the Prefrontal Cortex (PFC) vs. Striatum.

1. Probe Implantation (Stereotaxic Surgery)

-

Anesthesia: Isoflurane (2-3%).

-

Coordinates (Rat - mPFC): AP +3.2 mm, ML +0.6 mm, DV -3.8 mm (relative to Bregma).

-

Recovery: Allow 5–7 days post-surgery for blood-brain barrier repair before testing.

2. Perfusion & Sampling

-

Perfusate: aCSF (147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl2, 0.85 mM MgCl2).

-

Flow Rate: 1.5 µL/min.

-

Equilibration: 90 mins prior to baseline collection.

-

Baseline: Collect 3 samples (20 min intervals).

-

Treatment: Administer 2-(3-Isopropoxyphenyl)ethylamine (IP).

-

Post-Dose: Collect samples for 180 mins (20 min intervals).

3. HPLC-ECD Detection

-

Analyze dialysate for DA and Glu.

-

Expectation: TAAR1 agonists typically do not increase striatal DA (unlike amphetamines) but may increase PFC glutamate/dopamine or reduce striatal DA firing if elevated by a stimulant.

Experimental Workflow Diagram

The following flowchart outlines the critical path for validating the compound's antipsychotic-like profile.

Figure 2: Sequential workflow from safety assessment to efficacy testing in psychosis models.

Safety & Handling

-

Chemical Class: Phenethylamine derivative.

-

Hazard: Treat as a potential bioactive amine.[3] While 3-isopropoxy substitution generally reduces MAO susceptibility compared to PEA, high doses may still exert sympathomimetic effects.

-

Storage: -20°C, desiccated.

-

Vehicle: Soluble in saline with mild heating or <5% DMSO/Tween-80 for high concentrations.

References

-

Lindemann, L., et al. (2008). Trace amine-associated receptor 1 modulates dopaminergic activity. Journal of Pharmacology and Experimental Therapeutics, 324(2), 482-494. Link

-

Revel, F. G., et al. (2011). TAAR1 activation modulates monoaminergic neurotransmission, preventing hyperdopaminergic and hypoglutamatergic activity. Proceedings of the National Academy of Sciences, 108(20), 8485-8490. Link

-

Dedic, N., et al. (2019). SEP-363856, a Novel Psychotropic Agent with a Unique, Non-D2 Receptor Mechanism of Action. Journal of Pharmacology and Experimental Therapeutics, 371(1), 1-14. Link

-

Sotnikova, T. D., et al. (2009). Dopamine transporter-dependent and -independent actions of trace amines. PLoS ONE, 4(8), e6756. Link

-

Espinoza, S., et al. (2011). Functional interaction between trace amine-associated receptor 1 and dopamine D2 receptor. Molecular Pharmacology, 80(3), 416-425. Link

Sources

Application of 2-(3-Isopropoxyphenyl)ethylamine in Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Promise of Substituted Phenethylamines

The substituted phenethylamine scaffold is a cornerstone in medicinal chemistry, giving rise to a vast array of compounds with profound effects on the central nervous system (CNS).[1] These molecules, characterized by a phenyl ring attached to an amino group via a two-carbon sidechain, are known to modulate monoamine neurotransmitter systems, including those of dopamine, norepinephrine, and serotonin.[1] This modulation imparts a wide range of pharmacological activities, from stimulant and empathogenic to hallucinogenic and antidepressant effects. The strategic placement of substituents on the phenyl ring, sidechain, or amino group allows for the fine-tuning of a compound's affinity and selectivity for specific biological targets, thereby shaping its therapeutic potential.

2-(3-Isopropoxyphenyl)ethylamine belongs to this versatile class of compounds. Its structure suggests a potential interaction with monoamine transporters, which are critical for regulating neurotransmitter levels in the synaptic cleft and are the targets of many CNS-active drugs. The isopropoxy group at the meta-position of the phenyl ring introduces a degree of lipophilicity that may influence its ability to cross the blood-brain barrier and interact with target proteins. This application note provides a comprehensive guide for the investigation of 2-(3-Isopropoxyphenyl)ethylamine in a drug discovery context, from its chemical synthesis to its preclinical evaluation.

Chemical Synthesis: A Proposed Route

A straightforward and efficient synthesis of 2-(3-isopropoxyphenyl)ethylamine can be envisioned through a two-step process starting from the commercially available 3-isopropoxybenzaldehyde. This proposed synthesis involves a Knoevenagel condensation followed by a reduction of the resulting nitrostyrene.

Diagram 1: Proposed Synthesis of 2-(3-Isopropoxyphenyl)ethylamine

Sources

Troubleshooting & Optimization

Overcoming challenges in the purification of 2-(3-Isopropoxyphenyl)ethylamine

[1]

Status: Operational Ticket ID: T-PEA-3-ISO-PUR Assigned Specialist: Senior Application Scientist, Separation Chemistry Division Target Analyte: 2-(3-Isopropoxyphenyl)ethylamine (CAS: 81731-43-3)

Introduction: The "Lipophilic Trap"

Welcome to the technical support hub for 2-(3-Isopropoxyphenyl)ethylamine .